molecular formula C9H10O B168729 (R)-2-phenyloxetane CAS No. 106760-61-6

(R)-2-phenyloxetane

Cat. No.: B168729
CAS No.: 106760-61-6
M. Wt: 134.17 g/mol
InChI Key: CCHJOAVOTFFIMP-SECBINFHSA-N
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Description

(R)-2-Phenyloxetane (CAS 106760-61-6) is a chiral four-membered oxetane heterocycle that serves as a versatile and valuable building block in synthetic and medicinal chemistry research. Its primary research value lies in its application in photochemical ring-expansion reactions, where it reacts with diazoesters under metal-free conditions to stereospecifically produce cis-2,2,3-trisubstituted tetrahydrofuran heterocycles in high yields and with excellent diastereoselectivity . This transformation proceeds via a diradical mechanism and is a key method for the expeditious synthesis of saturated 5-membered heterocycles . Furthermore, this compound has been demonstrated to participate in innovative meta-selective C–H alkylation of arenes via ruthenium catalysis, showcasing its utility as a coupling partner in reactions that are typically challenging for homologs of epoxides . The oxetane ring is a prominent motif in drug discovery, known for its ability to improve key physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity . Incorporating the this compound scaffold can aid in the development of novel bioactive molecules targeting various human diseases . This product is intended for research applications and is not for diagnostic or therapeutic use. Proper storage conditions are recommended to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHJOAVOTFFIMP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiomerically Enriched R 2 Phenyloxetane

Stereoselective Rearrangements and Ring Contractions

Beyond direct cyclization, stereoselective rearrangements of existing cyclic structures and ring contraction reactions offer alternative pathways to enantiomerically enriched oxetanes.

Superbase-promoted rearrangements of chiral oxirane (epoxide) derivatives represent a highly effective strategy for the stereoselective synthesis of chiral oxetanes. This method leverages the inherent strain and reactivity of the three-membered epoxide ring to induce a controlled rearrangement to the four-membered oxetane (B1205548).

A significant example demonstrates the synthesis of a functionalized (R)-2-phenyloxetane derivative with high enantiomeric purity. The O-benzylation of (+)-(Z)-1-hydroxy-4-triphenylmethoxy-2,3-epoxybutane, a chiral oxirane derivative, followed by treatment with a superbase, resulted in a diastereoselective and enantioselective rearrangement. This transformation yielded (+)-(2R,3R,1'R)-3-[1-hydroxy-2-(triphenylmethoxy)ethyl]-2-phenyloxetane with greater than 98% enantiomeric excess (ee) and diastereomeric excess (de). researchgate.netnih.gov This highlights the ability of superbases to mediate precise bond reorganizations, leading to the formation of the desired chiral oxetane scaffold with excellent stereochemical control. Further studies have shown that organometallic bases can facilitate enantioselective rearrangements of separated oxirane enantiomers to provide chiral oxetanes without racemization. researchgate.net

Ring contraction reactions provide a distinct route to smaller cyclic systems from larger ones. The ring contraction of α-triflates of γ-lactones (five-membered cyclic esters) has been shown to be an efficient method for generating oxetane-1-carboxylates.

This methodology involves treating α-triflates of γ-lactones with a base, such as potassium carbonate, in methanol. The reaction efficiently contracts the five-membered lactone ring to a four-membered oxetane-1-carboxylate. A key stereochemical outcome of this process is that the oxygen substituent at C(3) of the newly formed oxetane is predominantly trans to the carboxylate group at C(2), irrespective of the initial stereochemistry of the starting triflate. chimia.chnih.gov While this method primarily yields functionalized oxetane-1-carboxylates rather than unsubstituted this compound directly, it demonstrates a powerful strategy for constructing the oxetane core through a controlled ring contraction, which could potentially be elaborated to the target compound. The potential of this contraction is illustrated in the preparation of oxetane nucleosides and oxetane sugar amino acids. chimia.chnih.gov

Photochemical Routes to Chiral Oxetanes

Photochemical reactions offer unique pathways for the construction of strained ring systems like oxetanes. Among these, the Paternò-Büchi reaction stands out as a classical method for forming oxetanes through the [2+2] photocycloaddition of carbonyl compounds with alkenes. researchgate.netacs.orgacs.orgmdpi.comchemrxiv.orgchemrxiv.orgcambridgescholars.commdpi.comphotobiology.commdpi.com

Stereoselective Paternò-Büchi Reactions

The Paternò-Büchi reaction involves the interaction of a carbonyl compound in an excited state (typically triplet) with an alkene in its ground state, forming a 1,4-diradical intermediate that subsequently cyclizes to yield an oxetane. acs.orgmdpi.comcambridgescholars.com Achieving stereoselectivity in this reaction has historically been challenging. acs.orgchemrxiv.orgchemrxiv.org However, recent advancements have demonstrated the development of the first highly enantioselective catalytic Paternò-Büchi reaction. acs.orgchemrxiv.orgchemrxiv.org This breakthrough utilizes a novel hydrogen-bonding chiral iridium photocatalyst and a "triplet rebound" strategy, which allows the stereocontrolled reaction of an excited-state carbonyl compound in its native, unbound state. acs.orgchemrxiv.org

Another approach to obtaining enantiopure oxetanes through photochemical means involves kinetic resolution. Chiral spirocyclic oxetanes have been subjected to irradiation in the presence of a chiral thioxanthone catalyst, leading to efficient kinetic resolution. acs.orgresearchgate.nettum.de In these processes, one oxetane enantiomer is enriched as the major product (up to 99% ee), while the minor enantiomer undergoes decomposition via a photocycloreversion (retro-Paternò-Büchi reaction). acs.orgresearchgate.net The kinetic resolution is attributed to the chiral catalyst preferentially recruiting one enantiomer through two-point hydrogen-bonding interactions. acs.orgresearchgate.net

Biocatalytic Synthesis and Kinetic Resolution

Biocatalysis, which harnesses enzymes to drive organic transformations, presents a powerful and environmentally benign approach for the synthesis of chiral molecules, including oxetanes. researchgate.netresearchgate.netresearchgate.netnih.govnih.govresearcher.life

Enzyme-Mediated Oxetane Formation

The enzymatic synthesis of chiral oxetanes has been an underdeveloped area. researchgate.netnih.govresearcher.life However, recent research has focused on engineering halohydrin dehalogenases (HHDHs) to create a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov This platform has demonstrated high efficiency, excellent enantioselectivity (up to >99% e.e.), and broad substrate scope, facilitating the preparative-scale synthesis of both enantiomers of chiral oxetanes. researchgate.netresearchgate.netnih.gov For instance, engineered HheC from Agrobacterium radiobacter AD1 has been shown to catalyze the dehalogenation of γ-haloalcohols to form oxetanes with high stereoselectivity. nih.govresearchgate.net

Table 1: Examples of Enzyme-Mediated Oxetane Formation

Enzyme VariantSubstrate TypeProduct TypeYield (%)Enantiomeric Excess (e.e.)
HheC M1-M3γ-haloalcoholsChiral OxetanesUp to 49%>99% researchgate.netresearchgate.netnih.gov

Enantioselective Kinetic Resolution during Synthesis

Kinetic resolution is a strategy used to obtain enantiomerically enriched compounds from racemic mixtures by selectively reacting one enantiomer faster than the other. In the context of oxetane synthesis, biocatalytic kinetic resolution has shown promise. researchgate.netnih.govresearchgate.netrhhz.netresearchgate.netresearchgate.net For example, engineered halohydrin dehalogenases have been successfully employed for the stereoselective kinetic resolution of chiral oxetanes. researchgate.netnih.govresearchgate.net This approach allows access to both (R)- and (S)-configured products with high stereoselectivity (E > 200) and catalytic activity. nih.govresearchgate.net

Another instance involves the enzymatic kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol, which was then used for the enantioselective synthesis of 3-[1'-hydroxy-2'-(dibenzylamino)ethyl]-2-phenyloxetane enantiomers. researchgate.net

Contemporary Synthetic Developments

The field of oxetane synthesis continues to evolve with the adoption of modern chemical methodologies designed to improve efficiency, sustainability, and scalability.

Flow Chemistry Applications in Oxetane Synthesis

Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in batches, offers significant advantages such as improved reaction control, enhanced safety, and easier scalability. mdpi.comnih.govrsc.orgresearchgate.netsci-hub.se Its application in oxetane synthesis is gaining traction. nih.govresearchgate.netsci-hub.senih.gov

One notable application of flow chemistry in oxetane synthesis involves the generation and utilization of highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium. researchgate.netresearchgate.net By precisely controlling residence time and temperature in a flow microreactor system, this reactive intermediate can be generated and subsequently trapped with various electrophiles, yielding 2,2-disubstituted oxetanes in moderate to good yields. researchgate.netresearchgate.net This method allows for reactions at higher temperatures compared to traditional batch methods, which often require cryogenic conditions. researchgate.net

Table 2: Flow Chemistry Synthesis of 2,2-Disubstituted Oxetanes

Intermediate GeneratedElectrophileProduct TypeYield Range (%)Key Advantage
2-phenyloxetan-2-yl lithiumVarious2,2-disubstituted oxetanesModerate to goodControlled generation of unstable intermediates at higher temperatures researchgate.netresearchgate.net

Furthermore, flow chemistry has been explored for the enantioselective synthesis of chiral precursors, including those that can lead to oxetanes, by integrating immobilized chiral catalysts in continuous flow processes. researchgate.netacs.orgnih.gov This approach has shown improved enantioselectivities and robustness compared to batch procedures. researchgate.net

Asymmetric Desymmetrization of Prochiral Precursors

The synthesis of enantiomerically enriched oxetanes, including 2-phenyloxetane (B1633447), through the asymmetric desymmetrization of prochiral precursors represents a highly sophisticated and powerful strategy in modern organic chemistry. This methodology relies on the ability of chiral catalysts or biocatalysts to selectively differentiate between enantiotopic faces or groups within a symmetric or prochiral starting material, thereby directing the formation of a single enantiomer or a highly enriched mixture of the desired chiral product. wikipedia.org The inherent strain within the oxetane ring makes it a versatile building block, and its enantioselective synthesis is crucial for applications in medicinal chemistry and material science. labroots.com, wikipedia.org

A prominent example of this approach for obtaining optically active 2-phenyloxetane involves a two-step chemoenzymatic synthesis. fishersci.at, cenmed.com, nih.gov This strategy typically commences with the asymmetric bioreduction of prochiral α-chloroalkyl arylketones, such as 2-chloroacetophenone (B165298). This enzymatic step selectively converts the ketone functionality into a chiral alcohol (chlorohydrin) with high enantiomeric excess. fishersci.at Following the reduction, the enantiomerically enriched chlorohydrin undergoes a stereospecific intramolecular cyclization under basic conditions, leading to the formation of the four-membered oxetane ring. fishersci.at

Detailed research findings highlight the effectiveness of baker's yeast as a biocatalyst for the initial asymmetric reduction. When 2-chloroacetophenone serves as the prochiral substrate, baker's yeast has been demonstrated to predominantly yield (R)-2-chloro-1-phenylethanol. fishersci.at The bioreduction of 2-chloroacetophenone resulted in (R)-2-chloro-1-phenylethanol with a 53% yield and an enantiomeric ratio (er) of 90:10 ([R]:[S]), corresponding to an 80% enantiomeric excess (ee) for the (R)-enantiomer. fishersci.at

The subsequent cyclization of these optically active chlorohydrins to form α-aryl-substituted cyclic ethers, including 2-phenyloxetane, proceeds with notable stereospecificity, reportedly without significant erosion of the enantiomeric integrity established in the preceding step. fishersci.at, cenmed.com, nih.gov While the initial enzymatic reduction predominantly furnishes the (R)-chlorohydrin, the subsequent intramolecular cyclization of the chlorohydrin derived from 2-chloroacetophenone has been reported to afford (S)-2-phenyloxetane as the major product. fishersci.at Specifically, (S)-2-phenyloxetane was obtained in 98% yield with an enantiomeric ratio (er) of 95:5 ([S]:[R]), indicating a 90% ee for the (S)-enantiomer. fishersci.at This stereochemical outcome suggests a consistent inversion of configuration during the cyclization step relative to the chiral center of the chlorohydrin that becomes the stereocenter of the oxetane. Access to the this compound enantiomer via this general chemoenzymatic strategy would typically necessitate the use of a biocatalyst that yields the opposite enantiomer of the chlorohydrin or the application of an alternative synthetic pathway designed for the desired stereocenter.

Data Tables

The following table summarizes the key findings for the chemoenzymatic synthesis of enantiomerically enriched 2-phenyloxetane via asymmetric desymmetrization of a prochiral precursor:

StepProchiral PrecursorBiocatalystProduct (Intermediate/Final)Yield (%)Enantiomeric Ratio (er)Enantiomeric Excess (ee)
Asymmetric Bioreduction fishersci.at2-chloroacetophenoneBaker's Yeast(R)-2-chloro-1-phenylethanol5390:10 ([R]:[S])80% (R)
Stereospecific Cyclization fishersci.at(from above intermediate)Basic Medium(S)-2-phenyloxetane9895:5 ([S]:[R])90% (S)

Elucidation of Reactivity Profiles and Stereospecific Transformations of R 2 Phenyloxetane

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening reactions are a cornerstone of oxetane (B1205548) chemistry, providing access to a diverse array of functionalized molecules. These reactions typically involve the cleavage of a C-O bond within the oxetane ring by a nucleophile, often under acidic or catalytic conditions. rsc.orgnih.gov

Regioselectivity and Stereocontrol in Nucleophilic Ring Opening

The regioselectivity and stereocontrol in the nucleophilic ring opening of (R)-2-phenyloxetane are crucial for synthesizing specific chiral products. Unlike epoxides, which often exhibit regioselectivity based on steric or electronic biases, the desymmetrization of oxetanes can occur at a more remote, sterically accessible position, offering a unique pathway to chiral alcohols, particularly those with β-quaternary stereocenters. nih.govlibretexts.org

Studies have shown that the ring opening of 3-substituted oxetanes can lead to highly functionalized three-carbon chiral building blocks. rsc.org For instance, the ring opening of 2-phenyloxetane (B1633447) with specific nucleophiles can proceed with notable stereocontrol. In some cases, the stereochemical outcome can be influenced by the catalyst and the nature of the nucleophile. For example, in the presence of a chiral catalyst, the reaction of this compound can predominantly yield a specific diastereomer, such as a trans-(2S,3R)-disubstituted tetrahydrofuran (B95107), while the (S)-enantiomer yields the cis-(2S,3S)-disubstituted tetrahydrofuran, indicating that the same face of the metallocarbene is approached by both oxetane enantiomers. psu.edu

Catalyst-Controlled Nucleophilic Additions

Catalyst-controlled nucleophilic additions to oxetanes are essential for achieving high enantioselectivity and broadening the scope of these reactions. Lewis acids and Brønsted acids are commonly employed to activate the oxetane ring, making it more susceptible to nucleophilic attack. rsc.orgnih.gov

Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as (salen)Co(III) complexes, have been successfully used to catalyze intramolecular ring opening of oxetanes, leading to tetrahydrofuran products with excellent efficiency and enantioselectivity, even generating quaternary stereocenters with high enantiomeric excess (ee). rsc.org Oligomeric forms of these catalysts have shown superior performance at low catalyst loadings. rsc.org Lewis superacids like Al(C₆F₅)₃ have been reported to promote regioselective oxetane ring-opening, suppressing the formation of regioisomeric allyl alcohols and reducing dimer formation, particularly for electron-rich aryl oxetanes. uab.cat

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids have been developed for the desymmetrization of 3-substituted oxetanes with nitrogen nucleophiles, yielding tetrahydroisoquinolines with high efficiency and good to excellent enantioselectivity. rsc.org These catalysts can activate both the oxetane ring and the nitrogen nucleophile. nih.gov

Chiral Phosphine (B1218219) Oxide Catalysis: Chiral phosphine oxides, acting as Lewis bases, can catalyze the enantioselective ring opening of 3-substituted oxetanes with silicon tetrachloride, producing 2-substituted 1,3-chlorohydrins in high yields and good enantioselectivities. x-mol.com

Hydrogen-Bond-Donor Catalysis: Precisely designed chiral squaramide derivatives have been shown to promote highly enantioselective addition of trimethylsilyl (B98337) bromide (TMSBr) to various 3-substituted and 3,3-disubstituted oxetanes. This method provides direct access to synthetically valuable 1,3-bromohydrin building blocks with high enantioselectivity, exemplified by its use in the gram-scale synthesis of pretomanid, a medication for multidrug-resistant tuberculosis. nih.govnih.gov Kinetic isotope effect (KIE) studies suggest that the enantiodetermining step involves the delivery of bromide from the hydrogen-bond-donor catalyst to the activated oxetane. nih.govnih.gov

The following table summarizes some catalyst-controlled nucleophilic additions:

Catalyst TypeNucleophileProduct TypeEnantioselectivity (ee)RegioselectivityReference
(salen)Co(III) complexesInternal nucleophilesTetrahydrofuransUp to 99%Excellent rsc.org
Chiral Brønsted AcidsNitrogen nucleophilesTetrahydroisoquinolinesGood to ExcellentHigh rsc.org
Lewis Superacid Al(C₆F₅)₃Varies (e.g., isomerization)Homoallylic alcoholsN/ARegioselective uab.cat
Chiral Phosphine Oxide (Lewis Base)Silicon tetrachloride1,3-ChlorohydrinsGoodN/A x-mol.com
Chiral Squaramide (HBD)TMSBr1,3-BromohydrinsHighHigh nih.gov

Biocatalytic Ring-Opening Pathways

Biocatalysis offers an environmentally benign and highly selective approach to the ring opening of oxetanes. Although the enzymatic synthesis of chiral oxetanes has been an underdeveloped field, recent advances have demonstrated its potential. nih.govresearchgate.netresearchgate.net

Halohydrin Dehalogenases (HHDHs): Engineered halohydrin dehalogenases, such as HheC from Agrobacterium radiobacter AD1, have been successfully employed for the stereoselective kinetic resolution of chiral oxetanes and the formation of 1,3-disubstituted alcohols. nih.gov Specific variants of HheC (e.g., M4-M5) catalyze the ring opening of oxetanes to yield both (R)- and (S)-configured products with high stereoselectivity (exceeding 99% ee) and remarkable catalytic activity. nih.gov This biocatalytic platform is broadly applicable, with a wide substrate scope, facilitating the preparative-scale synthesis of chiral oxetanes and various chiral γ-substituted alcohols. nih.govresearchgate.netnih.gov The processes have been shown to be scalable for large-scale transformations and can be integrated into one-pot, one-catalyst cascade systems. researchgate.netnih.gov For example, this compound has been successfully converted into (R)-2-phenyltetrahydrofuran through a ring-expansion reaction, and into a crucial precursor for the synthesis of (R)-tomoxetine, using biocatalytic methods. researchgate.net

Organometallic Reagent-Mediated Ring Opening

Organometallic reagents, particularly Grignard reagents and organolithium compounds, can induce the ring opening of oxetanes. wikipedia.org

Grignard Reagents: Grignard reagents react with oxetanes to produce primary alcohols, albeit at a slower rate compared to their reactions with epoxides (e.g., ethylene (B1197577) oxide). wikipedia.orgpearson.comvaia.comvaia.com This difference in reactivity is attributed to the lower ring strain in the four-membered oxetane ring compared to the three-membered epoxide ring. vaia.com The mechanism involves the cleavage of a C-O bond in the oxetane ring, forming a new C-C bond. vaia.com

Organolithium Compounds: 2-Lithiated-2-phenyloxetane has been described as a synthon for preparing 2-substituted-2-phenyloxetanes through electrophilic quenching. researchgate.netresearchgate.net However, 2-lithiated-2-phenyloxetane has been found to be configurationally unstable. researchgate.netresearchgate.net Studies have shown that it can undergo efficient benzylation and benzoylation, as well as react smoothly with various aldehydes and ketones to afford hydroxyalkylated products, although often with poor diastereoselectivity at the newly formed stereogenic centers. researchgate.net Electron-transfer processes are also observed in its coupling reactions with electrophiles. researchgate.netresearchgate.net

Ring-Expansion Methodologies

Ring-expansion methodologies involving this compound are significant for synthesizing larger heterocycles, particularly tetrahydrofurans, which are important motifs in natural products and bioactive molecules. nih.govacs.org

Transition Metal-Catalyzed Ring Expansion to Larger Heterocycles (e.g., Tetrahydrofurans)

Transition metal catalysis plays a vital role in the ring expansion of oxetanes.

Copper-Catalyzed Reactions: Oxonium ylides generated via intermolecular copper-catalyzed reactions of α-diazoesters with oxetanes have been shown to undergo ring expansion to yield tetrahydrofuran products. nih.gov Early work by Nozaki and Noyori demonstrated that 2-phenyloxetane, when treated with methyl diazoacetate and a copper catalyst, is converted to 2-carbomethoxy-3-phenyltetrahydrofuran. nih.govacs.org More recently, highly selective chiral catalysts have been developed that effect the ring expansion of a broad range of oxetanes in good yield with high diastereo- and enantiocontrol over the newly generated stereocenter. nih.govacs.org For example, using a Cu(I)/bis(azaferrocene) catalyst, both cis and trans diastereoisomers of t-butyltetrahydrofuran-2-carboxylates could be synthesized from 2-phenyloxetane by simply swapping the enantiomer of the bis(azaferrocene) ligand, achieving excellent enantiomeric excesses (e.g., 98% ee for trans and 95% ee for cis). acs.org

Photochemical Ring Expansion: Metal-free photochemical conditions have also been explored for the ring expansion of oxetanes to tetrahydrofurans. These reactions proceed via a diradical mechanism and are highly efficient, allowing the synthesis of tetrahydrofuran derivatives under mild conditions. nih.govrsc.orgresearchgate.net For 2-phenyloxetane, a highly diastereoselective ring expansion reaction with (–)-menthyl phenyldiazoacetate has been reported, yielding the product essentially as a single isomer. rsc.orgresearchgate.net

The following table highlights key findings in ring-expansion methodologies:

SubstrateReagent / CatalystProduct TypeDiastereoselectivityEnantioselectivity (ee)Reference
2-PhenyloxetaneMethyl diazoacetate / Copper catalyst2-carbomethoxy-3-phenyltetrahydrofuranN/AN/A nih.govacs.org
2-Phenyloxetanet-butyl diazoacetate / Chiral Cu(I)/bis(azaferrocene) complexcis/ trans-t-butyltetrahydrofuran-2-carboxylatesExcellent95-98% acs.org
2-Phenyloxetane(–)-menthyl phenyldiazoacetate / Photochemical conditionsTetrahydrofuran derivativesHighly diastereoselectiveMinor chiral induction rsc.orgresearchgate.net

Photochemically Induced Ring-Expansion Processes

Photochemically induced ring-expansion reactions of oxetanes, including 2-phenyloxetane, offer a metal-free and efficient route to synthesize larger oxygen heterocycles, primarily tetrahydrofuran (THF) derivatives. These reactions typically proceed via ylide-mediated rearrangements. The mechanism often involves the generation of a reactive carbene species from a diazo compound under visible light irradiation, followed by its reaction with the oxetane to form an ylide intermediate. This ylide then undergoes a rearrangement to yield the expanded ring product. rsc.orgrsc.orgresearchgate.netresearchgate.net

For instance, the photochemical ring expansion of 2-phenyloxetane with aryl diazoesters has been shown to proceed in good to very good yields, leading to the exclusive formation of cis-2,2,3-trisubstituted furan (B31954) heterocycles as the major products. rsc.org This high diastereoselectivity is attributed to diastereoselective ylide formation, followed by a stereospecific rearrangement. rsc.org Computational studies, specifically DFT calculations, suggest that these ring expansion reactions proceed via a diradical pathway, with the distinct bond lengths in free oxygen ylide intermediates influencing the stereochemical outcome. rsc.orgresearchgate.net

Diastereoselective Control in Ring-Expansion Products

The ring expansion of this compound demonstrates significant diastereoselective control, particularly when reacting with chiral diazoesters. For example, when 2-phenyloxetane undergoes a photochemical ring expansion with (-)-menthyl phenyldiazoacetate, it yields a tetrahydrofuran derivative essentially as a single isomer. rsc.orgresearchgate.net This high diastereoselectivity is rationalized by a highly diastereoselective ylide formation, where steric shielding by the isopropyl group of the chiral auxiliary directs the carbene addition to one face. rsc.orgresearchgate.net

Historically, early investigations into the ring expansion of 2-phenyloxetane with diazo compounds in the presence of chiral copper chelates also showed the formation of mixtures of cis/trans THF derivatives, with this compound preferentially affording the trans isomer. acs.org More recent metal-free photochemical methods have further advanced the understanding and control of diastereoselectivity in these transformations. rsc.orgresearchgate.net

Table 1: Diastereoselectivity in Photochemical Ring Expansion of 2-Phenyloxetane

Reactant (Diazoester)Product TypeDiastereomeric Ratio (d.r.)Key FeatureReferences
Aryl diazoesterscis-THF> 20:1High cis-selectivity rsc.org
(-)-Menthyl phenyldiazoacetateTHFEssentially single isomerChiral auxiliary induced diastereoselectivity rsc.orgresearchgate.net

Directed Functionalization and Derivatization

The inherent strain and unique electronic properties of the oxetane ring in this compound make it amenable to directed functionalization and derivatization, allowing for the introduction of various substituents while maintaining the integrity of the four-membered ring.

Alpha-Metallation (e.g., Lithiation) and Electrophilic Trapping Reactions

Alpha-metallation, particularly lithiation, at the benzylic position (C2) of 2-phenyloxetane, followed by electrophilic trapping, represents a valuable strategy for the regioselective functionalization of the oxetane ring. acs.orgresearchgate.netsemanticscholar.orgresearchgate.net 2-Phenyloxetane has been reported to undergo clean α-(benzylic) lithiation using sec-butyllithium (B1581126) (sec-BuLi). researchgate.netresearchgate.net However, the resulting 2-lithiated-2-phenyloxetane intermediate has been found to be configurationally unstable, leading to racemic 2-substituted 2-phenyloxetanes when starting from enantiomerically enriched material in both polar (THF) and nonpolar (hexane/TMEDA) solvents. acs.orgresearchgate.net Evidence suggests that electron-transfer processes are operative in the coupling reactions with electrophiles, contributing to this racemization. acs.orgresearchgate.net

Despite the configurational instability of the lithiated intermediate, this method provides a direct route to access various 2,2-disubstituted oxetanes upon quenching with different electrophiles. semanticscholar.orgresearchgate.netrsc.org The use of flow microreactor systems has shown promise in controlling the generation and trapping of this highly unstable 2-phenyloxetan-2-yl lithium intermediate, allowing for the synthesis of 2,2-disubstituted oxetanes in moderate to good yields even at higher temperatures compared to traditional batch methods (which require -78 °C). researchgate.net

Radical-Mediated Functionalization under Photoredox Conditions

Radical-mediated functionalization under photoredox conditions has emerged as a powerful and mild approach for C-C bond formation in oxetane chemistry. This methodology allows for the generation of carbon-centered radicals from suitable precursors, which can then participate in various coupling reactions. nih.govdigitellinc.comchemrxiv.orgacs.org

Specifically, 3-aryl-3-carboxylic acid oxetanes serve as suitable precursors for generating tertiary benzylic oxetane radicals via visible light photoredox catalysis and decarboxylation. nih.govdigitellinc.comchemrxiv.org These oxetane radicals can undergo conjugate addition reactions with activated alkenes, leading to the formation of 3-aryl-3-alkyl substituted oxetane derivatives. nih.govdigitellinc.comchemrxiv.org Computational studies indicate that benzylic radicals within a strained ring system, such as oxetanes, are less stable and more π-delocalized compared to unstrained benzylic radicals. This characteristic promotes irreversible Giese additions, leading to high product yields and minimizing side reactions like radical dimerization. nih.govchemrxiv.orgacs.org This approach has enabled the synthesis of numerous functionalized oxetanes, including those with challenging sensitive polar functionalities and heterocycles. digitellinc.com

Synthesis of Polyfunctionalized this compound Scaffolds

The development of methodologies for directed functionalization has significantly advanced the synthesis of polyfunctionalized this compound scaffolds. These strategies leverage the intrinsic reactivity of the oxetane ring to introduce multiple functional groups, leading to complex molecular architectures. While direct examples focusing solely on this compound to polyfunctionalized scaffolds are less explicitly detailed in the provided snippets, the general principles of oxetane functionalization apply.

Intramolecular Rearrangements and Isomerization Pathways

This compound, like other oxetanes, can undergo various intramolecular rearrangements and isomerization pathways, often driven by its ring strain. These transformations can lead to the formation of different cyclic or acyclic products.

One notable type of rearrangement involves the isomerization of oxetane-carboxylic acids, which can spontaneously isomerize into new (hetero)cyclic lactones upon storage at room temperature or gentle heating, even without external catalysis. acs.orgnih.gov While this can be an unexpected instability, it can also be exploited synthetically to prepare novel molecules or simplify the synthesis of known compounds. acs.org

Photochemical processes can also induce rearrangements. For example, oxetanes can undergo photocycloreversion (a retro-Paternò–Büchi reaction) into a carbonyl component and an olefin. researchgate.net This cycloreversion can proceed via two cleavage pathways: C-O bond scission or C-C bond scission at the spirocyclic carbon atom. researchgate.net While this specific example relates to spirocyclic oxetanes, the principle of photochemical cleavage and rearrangement pathways is relevant to the broader reactivity of the oxetane ring.

Lewis acid-promoted selective isomerization of oxetane rings has also been explored as a synthetic approach towards γ-chiral alcohols. ub.edu These isomerization reactions are considered atom-economical and generate minimal residues, highlighting their potential for greener synthetic routes. ub.edu

Table 2: Representative Intramolecular Rearrangements of Oxetanes

Rearrangement TypeConditionsOutcomeImplicationsReferences
Isomerization of Oxetane-Carboxylic AcidsRoom temperature storage or mild heatingFormation of (hetero)cyclic lactonesCan be synthetically useful or lead to instability issues acs.orgnih.gov
PhotocycloreversionIrradiation (e.g., in spirocyclic oxetanes)Cleavage into carbonyl and olefin componentsMechanistic insight into excited state reactivity researchgate.net
Lewis Acid-Promoted IsomerizationLewis acid catalysisFormation of olefins (precursors to γ-chiral alcohols)Atom-economical synthesis ub.edu

Stereospecific Rearrangements

The strained nature of the oxetane ring in this compound renders it susceptible to rearrangements, often leading to ring expansion products with controlled stereochemistry. A prominent example involves its reaction with diazo compounds, which can facilitate the formation of larger ring systems, such as tetrahydrofuran (THF) derivatives.

Research has demonstrated that the photochemical ring expansion of 2-phenyloxetane with aryl diazoesters proceeds with high diastereoselectivity, predominantly yielding cis-2,2,3-trisubstituted furan heterocycles. This high diastereoselectivity is attributed to a diastereoselective ylide formation followed by a stereospecific rearrangement nih.gov. For instance, when this compound is treated with t-butyl diazoacetate in the presence of a chiral bipyridyl copper complex, it preferentially yields the trans isomer of the resulting tetrahydrofuran derivative. Conversely, the (S)-enantiomer of 2-phenyloxetane preferentially forms the cis isomer under similar conditions nih.gov. This highlights the ability to control the stereochemical outcome of the ring expansion based on the starting oxetane's configuration.

Furthermore, the chiral oxetane this compound has been successfully converted into (R)-2-phenyltetrahydrofuran through a straightforward ring-expansion reaction, confirming the stereospecific nature of this transformation tci-chemical-trading.com. However, it is noteworthy that the lithiated intermediate of 2-phenyloxetane has been observed to be configurationally unstable, which can lead to racemization when reacted with certain electrophiles nih.govfishersci.ca. This suggests that while some rearrangements maintain stereochemical integrity, others, particularly those involving carbanionic intermediates, may lose it.

The stereospecificity observed in these rearrangements is crucial for the synthesis of complex molecules where precise control over chirality is required.

Table 1: Stereospecific Ring Expansion of 2-Phenyloxetane

Starting OxetaneDiazo CompoundCatalystMajor Product StereochemistryReference
This compoundt-butyl diazoacetateChiral Cu complextrans-THF derivative nih.gov
(S)-2-Phenyloxetanet-butyl diazoacetateChiral Cu complexcis-THF derivative nih.gov
2-PhenyloxetaneAryl diazoestersPhotochemicalcis-2,2,3-trisubstituted furan nih.gov

Isomerization of Oxetane-Carboxylic Acids

Oxetane-carboxylic acids, while valuable in chemical programs for enhancing aqueous solubility and improving metabolic stability, have been found to exhibit an inherent instability, undergoing facile isomerization to corresponding (hetero)cyclic lactones fishersci.casigmaaldrich.comepa.govcharite.de. This isomerization can occur even at room temperature upon storage or with mild heating, often without the need for external catalysis fishersci.cacharite.de.

Detailed research findings indicate that the rate and extent of this isomerization are highly dependent on the specific structure of the oxetane-carboxylic acid. Factors such as steric bulk, conformational rigidity, and the presence of fluorine substituents have been noted to enhance the stability of the oxetane-based compounds. Nevertheless, in most cases, isomerization can be promoted by heating to temperatures between 50–100 °C in aqueous systems fishersci.ca.

Mechanistic studies suggest that this isomerization can proceed via an autocatalytic pathway where the carboxyl group of the oxetane-carboxylic acid facilitates its transformation. This may involve a proton transfer mechanism that encourages an SN2 reaction, leading to the opening of the oxetane ring and subsequent lactone formation wikipedia.org. The unexpected nature of this instability means that chemists should be aware of this tendency, as it can significantly impact reaction yields and lead to unintended results, especially in synthetic procedures that involve heating sigmaaldrich.comepa.govcharite.de. To maintain the integrity of oxetane-carboxylic acids, storing them as their ester precursors or as lithium/sodium salts is recommended fishersci.ca.

Table 2: Factors Influencing Oxetane-Carboxylic Acid Isomerization

FactorEffect on StabilityReference
Steric BulkEnhances stability fishersci.ca
Conformational RigidityEnhances stability fishersci.ca
Fluorine SubstituentsEnhances stability fishersci.ca
Room Temperature StorageCan lead to isomerization fishersci.caepa.govcharite.de
Mild Heating (50-100 °C)Promotes isomerization fishersci.ca
External CatalysisNot always required (autocatalytic) fishersci.cacharite.de

Mechanistic Insights and Computational Chemical Analysis of R 2 Phenyloxetane Systems

Quantum Chemical Studies on Ring Strain Effects and Reactivity

Oxetanes are known to possess significant ring strain, a consequence of the deviation of their bond angles from ideal tetrahedral values, leading to an increase in internal energy nih.govchemrxiv.org. Quantum chemical studies are essential for quantifying this strain and understanding its impact on molecular stability and reactivity. The ring strain energy of the parent oxetane (B1205548) ring structure has been reported to be approximately 106 kJ/mol researchgate.net. This considerable strain energy contributes to the propensity of oxetanes to undergo ring-opening reactions, making them valuable building blocks in synthetic methodologies researchgate.netacs.org.

The reactivity of oxetanes is often dictated by this inherent ring strain, which can be harnessed to drive various transformations. These ring-opening reactions typically require activation, often facilitated by Lewis or Brønsted acids, leading to the formation of diverse functionalized products researchgate.net. While specific quantum chemical studies focusing solely on the ring strain of (R)-2-phenyloxetane are not extensively detailed in the general literature, the principles derived from studies on the parent oxetane and other substituted oxetanes are directly applicable. The presence of a phenyl group at the 2-position of the oxetane ring in this compound would influence the electronic distribution and potentially modulate the exact magnitude of ring strain and the preferred modes of ring opening.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating the intricate details of reaction pathways involving oxetane systems. These computational methods allow for the exploration of potential energy surfaces, identification of intermediates, and characterization of transition states, providing a molecular-level understanding of reaction mechanisms matlantis.compku.edu.cn.

For oxetane heterocycles, DFT studies have been instrumental in revealing the mechanistic intricacies of various transformations. For instance, in photochemical ring expansion reactions, DFT calculations have demonstrated that these processes can proceed via a diradical pathway rsc.orgresearchgate.net. This insight is crucial for designing and optimizing synthetic strategies that leverage the unique reactivity of oxetanes.

In the context of 2-phenyloxetane (B1633447), DFT calculations have specifically contributed to understanding the stereoselectivity observed in certain reactions. For example, the ring expansion reaction of 2-phenyloxetane with (–)-menthyl phenyldiazoacetate was computationally investigated and found to exhibit high diastereoselectivity, leading predominantly to a single isomer rsc.orgresearchgate.net. The computational analysis further indicated that the distinct stereochemical outcome observed in these reactions could be attributed to differences in bond lengths within the transient oxygen or sulfur ylide intermediates rsc.orgresearchgate.net. Such detailed mechanistic understanding provided by DFT is vital for predicting and controlling the stereochemical outcome of reactions involving chiral oxetanes like this compound.

Elucidation of Transition State Structures and Energetics

The characterization of transition state (TS) structures and their associated energetics is fundamental to understanding reaction rates and mechanisms savemyexams.comccl.net. Transition states are ephemeral, high-energy species that exist at the peak of the activation energy barrier along a reaction pathway, representing the point where bonds are simultaneously breaking and forming savemyexams.comccl.net. Since they cannot be directly observed experimentally, computational methods, particularly DFT, are indispensable for their elucidation.

For reactions involving oxetanes, DFT calculations play a critical role in mapping out the energy profiles and identifying the transition states. These calculations provide insights into the geometric features of the transition states, including bond lengths and angles, which are indicative of the extent of bond breaking and formation rsc.org. The energy of the transition state relative to the reactants determines the activation energy (Ea), which directly influences the reaction rate savemyexams.comccl.net.

In studies concerning the reactivity of 2-phenyloxetane, DFT has been used to pinpoint key transition states in ring expansion and other rearrangement reactions rsc.orgresearchgate.net. By calculating the energies of these transition states, researchers can determine the rate-determining steps of complex reaction sequences and quantify the energy barriers that must be overcome for the reaction to proceed matlantis.com. For example, the stability of certain radical intermediates can influence the regioselectivity of a reaction by affecting the energetics of the transition states leading to different products acs.org. This detailed energetic analysis is crucial for rationalizing observed reactivity patterns and predicting the feasibility of new transformations.

Conformational Analysis and Stereoelectronic Effects

Conformational analysis, which examines the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is critical for understanding the stability and reactivity of cyclic compounds like this compound imperial.ac.ukslideserve.com. For four-membered rings, the inherent puckering of the ring significantly influences the preferred conformations and the relative orientations of substituents. While specific detailed conformational analyses for this compound are not widely reported in general chemical literature, the principles of conformational analysis for substituted oxetanes would apply, considering the interplay between ring strain and the steric and electronic effects of the phenyl group.

Stereoelectronic effects are a class of stabilizing electronic interactions that are maximized when specific geometric arrangements allow for favorable orbital overlap baranlab.orgresearchgate.net. These effects can profoundly influence the conformational preferences of molecules and their reactivity, often leading to outcomes that might not be predicted by steric considerations alone baranlab.org. For example, in cyclic systems containing heteroatoms, phenomena such as the anomeric effect, a type of stereoelectronic interaction, can dictate the preferred orientation of substituents and lone pairs, thereby affecting stability and reactivity slideserve.combaranlab.org.

In the context of this compound, stereoelectronic effects would play a role in determining the most stable conformers and influencing the pathways of ring-opening or rearrangement reactions. The presence of the chiral center at C2, bearing the phenyl group, introduces additional stereochemical complexities. Computational studies are essential to unravel these subtle electronic influences, such as how the delocalization of electron density from the oxygen lone pairs or the phenyl π-system interacts with adjacent sigma or pi antibonding orbitals, thereby stabilizing certain conformations or transition states. The stability of carbocation intermediates, which can be formed during ring-opening processes, is also influenced by inductive effects and hyperconjugation, which are fundamentally stereoelectronic in nature libretexts.org.

Investigation of Radical Intermediates and Reactivity

The involvement of radical intermediates is a significant aspect of the reactivity of various organic compounds, including oxetanes mit.eduslideshare.net. Radical species, characterized by their unpaired electrons, are highly reactive and often participate in chain reactions or single-electron transfer processes. Computational studies, particularly those employing quantum chemical methods, are invaluable for identifying and characterizing these transient species and understanding their role in reaction mechanisms.

The stability of these radical intermediates can significantly influence the regioselectivity of reactions. For example, in the radical ring opening of oxetanes, the stability of the transient radical can direct the reaction towards the formation of less-substituted alcohols as major products acs.org. Furthermore, studies on the lithiated derivative of 2-phenyloxetane have indicated that electron-transfer processes, suggesting the involvement of radical species, can be operative in coupling reactions with electrophiles researchgate.netresearchgate.net. Understanding the generation, structure, and reactivity of these radical intermediates through computational analysis is crucial for developing and controlling radical-mediated transformations of this compound.

Strategic Applications of Chiral Oxetanes in Advanced Organic Synthesis and Materials Science

As Chiral Building Blocks for Complex Molecular Architectures

Chiral oxetanes serve as versatile chiral building blocks, enabling the stereoselective synthesis of intricate molecules. The strained oxetane (B1205548) ring can undergo various ring-opening reactions, often with high stereo- and regioselectivity, to introduce new functional groups and create chiral centers.

Stereoselective Construction of Vicinal Stereocenters

The controlled ring-opening of (R)-2-phenyloxetane can facilitate the stereoselective construction of vicinal stereocenters, which are critical motifs in many natural products and pharmaceuticals. While the direct nucleophilic opening of enantioenriched oxetanes to provide chiral building blocks remains an area for further exploration, significant strides have been made in the enantioselective opening of prochiral oxetanes, achieving high enantiomeric excess (ee) values acs.org.

For instance, studies have shown that this compound can undergo ring expansion reactions, such as with diazo compounds in the presence of a chiral copper catalyst, to yield tetrahydrofuran (B95107) (THF) derivatives with controlled stereochemistry acs.org. Specifically, the reaction of this compound with t-butyl diazoacetate in the presence of a chiral bipyridyl Cu complex preferentially afforded the trans isomer of t-butyltetrahydrofuran-2-carboxylate acs.org. This demonstrates the potential of chiral oxetanes to dictate the stereochemical outcome of reactions, leading to the formation of adjacent chiral centers.

Furthermore, the synthesis of (+)-(2R,3R,1'R)-3-[1-hydroxy-2-(triphenylmethoxy)ethyl]-2-phenyloxetane with high enantiomeric and diastereomeric excess (>98% ee and de) has been achieved through a super base-promoted diastereo- and enantio-selective rearrangement of an epoxybutanol enantiomer, highlighting the utility of oxetanes in creating multiple controlled stereocenters nih.gov.

Monomers for Ring-Opening Polymerization

Oxetanes are strained cyclic ethers that readily undergo ring-opening polymerization (ROP), making them important monomers for the synthesis of polyethers. The ring strain of oxetane (107 kJ/mol) is a significant driving force for its polymerization wikipedia.orgmdpi.com.

Cationic Polymerization Mechanisms and Stereospecificity of 2-Substituted Oxetanes

Oxetanes typically polymerize via a cationic, ring-opening mechanism wikipedia.orgwikipedia.org. The propagation center in this polymerization is generally a tertiary oxonium ion, often initiated by Lewis acids, trialkyl oxonium salts, or carbocationic salts wikipedia.org. Strong acids can also be used, but they tend to generate less reactive secondary oxonium ions wikipedia.org.

For unsymmetrically substituted oxetanes, such as 2-substituted derivatives like this compound, the polymerization can proceed by attacking either of the two α-carbons of the propagation center wikipedia.org. This can lead to different types of polymer chain connections: head-to-tail, head-to-head, and tail-to-tail wikipedia.org. However, under appropriate conditions and with suitable initiation systems, stereospecific propagation can be achieved, influencing the microstructure and properties of the resulting polyoxetane wikipedia.org. The stereospecificity in the cationic polymerization of 2-substituted oxetanes is a key area of research, as it allows for control over the tacticity and physical properties of the synthesized polymers.

Synthesis of Substituted Polyoxetanes

The polymerization of 2-substituted oxetanes, including this compound, yields substituted polyoxetanes. The nature and position of substituents on the oxetane ring influence its polymerizability, with 3-substituted and 3,3-disubstituted oxetanes generally being more reactive in cationic ROP compared to 2- and 4-substituted oxetanes google.com. Despite this, 2-substituted oxetanes can be polymerized, leading to polymers with phenyl groups along the main chain.

The resulting polyoxetanes can exhibit diverse properties depending on the nature of the substituents and the polymerization conditions. For instance, the introduction of specific functional groups via the oxetane monomer can lead to polymers with tailored characteristics for various applications, including energetic polymers wikipedia.org. The ability to synthesize substituted polyoxetanes with controlled stereochemistry offers opportunities for developing advanced materials with specific mechanical, thermal, or optical properties.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity and strain of the oxetane ring have also driven the development of novel synthetic reagents and methodologies. Oxetanes are increasingly recognized as valuable motifs in medicinal chemistry and as intermediates for further synthesis acs.org.

One significant development involves the generation and trapping of 2-lithiated-2-phenyloxetane researchgate.netresearchgate.netsigmaaldrich.com. This lithiated intermediate, despite its configurational instability, serves as an attractive synthon for accessing various 2-substituted-2-phenyloxetanes through electrophilic quenching researchgate.netresearchgate.net. This methodology provides a direct route to functionalized oxetane derivatives, which can then be used in subsequent transformations. The ability to introduce diverse electrophiles at the 2-position expands the scope of oxetane-based synthesis researchgate.netresearchgate.net.

The ongoing research into the synthesis and reactivity of oxetanes, including this compound, continues to contribute to the broader field of synthetic organic chemistry by providing new tools and strategies for the construction of complex molecules with precise control over stereochemistry and functionality acs.orgwarwick.ac.uk.

Scaffold Design for Modulating Molecular Topology and Reactivity in Pharmaceutical Research

The incorporation of this compound as a chiral scaffold in molecular design offers precise control over molecular topology and reactivity, which are critical factors in optimizing the pharmacological profiles of potential drug candidates.

Influence on Molecular Topology

The inherent chirality of this compound plays a pivotal role in dictating the stereochemical outcome of subsequent reactions, thereby enabling the precise modulation of molecular topology. A notable example is its behavior in ring-expansion reactions. When subjected to reactions with diazo compounds, the specific enantiomeric form of 2-phenyloxetane (B1633447) profoundly influences the diastereoselectivity of the resulting larger cyclic structures. For instance, while racemic 2-phenyloxetane yields an equimolar mixture of trans- and cis-tert-butyltetrahydrofuran-2-carboxylates, the use of this compound preferentially leads to the trans isomer acs.orgresearchgate.net. Conversely, the (S)-enantiomer preferentially yields the cis isomer acs.org.

Table 1: Stereochemical Outcome of Ring Expansion of 2-Phenyloxetane

Starting Oxetane EnantiomerReaction ConditionsMajor Product DiastereomerProduct Enantiomeric Excess (ee)Reference
This compound (89% ee)tert-butyl diazoacetate, Cu-4 complex(2S,3R)-tert-butyl 3-phenyltetrahydrofuran-2-carboxylate92% ee researchgate.net
(S)-2-phenyloxetaneDiazo compoundPreferentially cis-tetrahydrofuran derivativeNot specified, but preferential acs.org
Racemic 2-phenyloxetaneDiazo compound1:1 mixture of trans and cis tetrahydrofuran derivativesNot applicable acs.org

Influence on Reactivity

The unique four-membered ring structure of this compound, coupled with its inherent strain, renders it a versatile reactive intermediate for advanced synthetic transformations. The ring strain facilitates ring-opening reactions, which can be strategically employed to construct diverse molecular architectures acs.orgresearchgate.netresearchgate.net. Furthermore, the presence of the phenyl group at the C2 position allows for regioselective functionalization. For instance, 2-lithiated-2-phenyloxetane can be generated and subsequently trapped with various electrophiles, providing a direct and valuable method for preparing 2-substituted-2-phenyloxetanes researchgate.netresearchgate.net. This ability to introduce diverse substituents while maintaining the chiral integrity of the oxetane core is crucial for exploring chemical space and fine-tuning the reactivity and binding properties of potential drug candidates.

Beyond its synthetic utility, the this compound scaffold contributes to beneficial physicochemical properties that are critical for drug candidates. The small, polar oxetane core can enhance aqueous solubility and metabolic stability, while its ability to act as a hydrogen-bond acceptor can influence interactions with biological targets mdpi.comresearchgate.net. These properties, modulated by the precise molecular topology provided by the chiral (R)-configuration, allow for the rational design of molecules with improved pharmacokinetic profiles and optimized interactions within complex biological systems.

Analytical and Spectroscopic Techniques for Characterization and Enantiopurity Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique employed for determining the enantiomeric excess (ee) of (R)-2-phenyloxetane and its derivatives rsc.orgbme.huuma.es. This method leverages chiral stationary phases that can selectively interact with one enantiomer over the other, leading to different retention times and thus separation of the enantiomers. The area under each peak in the chromatogram is then used to quantify the relative amounts of each enantiomer.

For instance, the enantiomeric ratio of 2-phenyloxetane (B1633447) has been determined by gas chromatography (GC) analysis using a Chirasil-DEX CB column, showing retention times of 27.9 minutes for (S)-2-phenyloxetane and 29.8 minutes for this compound rsc.org. Similarly, for a derivative like 2-trimethylsilyl-2-phenyloxetane, HPLC analysis with a Cellulose Lux-2 column (eluent: hex/i-PrOH 99.8/0.2, 1.0 mL/min) showed retention times of 4.93 minutes and 5.88 minutes, indicating successful chiral separation rsc.org.

Beyond standard UV or fluorescence detection, chiral HPLC can be coupled with chiroptical detectors, such as Circular Dichroism (CD) or Optical Rotation (OR) detectors. This advanced coupling allows for the quantification of enantiomeric excess even without the availability of enantiomerically pure standards, by utilizing signals like the anisotropy factor uma.eschromatographytoday.com. This is particularly useful for compounds where obtaining pure enantiomers for calibration might be challenging.

Table 1: Chiral Chromatography Data for 2-Phenyloxetane and a Derivative

CompoundMethodColumn TypeEluent/ConditionsRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)
2-PhenyloxetaneGCChirasil-DEX CB90 °C, 1.5 mL/min He flow27.9 min ((S)-2) rsc.org29.8 min ((R)-2) rsc.org
2-Trimethylsilyl-2-phenyloxetaneHPLCCellulose Lux-2Hex/i-PrOH 99.8/0.2, 1.0 mL/min4.93 min rsc.org5.88 min rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the definitive assignment of the structure and stereochemistry of this compound researchgate.netrsc.orgpressbooks.publibretexts.org. NMR provides detailed information about the connectivity of atoms, the types of protons and carbons present, and their chemical environments.

For oxetane (B1205548) derivatives, NMR spectroscopy is routinely used to verify the integrity of the four-membered ring and the presence of specific functional groups . Chemical shifts and coupling constants in ¹H NMR spectra are particularly informative. For example, the protons on the oxetane ring and the phenyl group of 2-phenyloxetane exhibit characteristic signals. For 2-trimethylsilyl-2-phenyloxetane, specific ¹H NMR data includes signals at δ 0.02 (s, 9 H, Si(CH₃)₃), 2.66-2.73 (m, 1 H), 3.06-3.12 (m, 1 H), 4.67-4.71 (m, 2 H), and 7.06-7.33 (m, 5 H, aromatic) rsc.org. The ¹³C NMR spectrum shows signals at δ -5.1, 31.6, 68.8, 86.8, 123.2, 125.1, 127.7, and 147.8 rsc.org. These data confirm the presence of the oxetane ring, the phenyl substituent, and the trimethylsilyl (B98337) group.

Beyond basic structural elucidation, advanced NMR techniques like Nuclear Overhauser Effect (nOe) spectroscopy (NOESY and ROESY) are crucial for determining relative stereochemistry wordpress.com. These 2D NMR experiments reveal through-space interactions between nuclei, providing insights into the three-dimensional arrangement of atoms, which is vital for distinguishing between diastereomers and confirming the assigned configuration of chiral centers wordpress.com. NMR titration studies, often combined with quantum chemical calculations, can also corroborate the recognition of specific enantiomers, providing mechanistic insights into chiral processes researchgate.netcrc325.de.

Table 2: Selected NMR Spectroscopic Data for 2-Trimethylsilyl-2-phenyloxetane

NucleusChemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H0.02s9H, Si(CH₃)₃ rsc.org
¹H2.66-2.73m1H rsc.org
¹H3.06-3.12m1H rsc.org
¹H4.67-4.71m2H rsc.org
¹H7.06-7.33m5H, Aromatic rsc.org
¹³C-5.1 rsc.org
¹³C31.6 rsc.org
¹³C68.8 rsc.org
¹³C86.8 rsc.org
¹³C123.2 rsc.org
¹³C125.1 rsc.org
¹³C127.7 rsc.org
¹³C147.8 rsc.org

Optical Rotation Studies for Absolute Configuration Determination

Optical rotation studies are fundamental for characterizing chiral compounds like this compound. Specific rotation ([α]) is an intensive property that quantifies the observed rotation of plane-polarized light per unit distance-concentration product as light passes through a chiral sample wikipedia.org. This property is directly used to determine the enantiomeric excess (ee) of a compound, provided the specific rotation of the enantiopure compound is known wikipedia.orgchemistrysteps.com.

However, it is crucial to note that the sign of optical rotation (dextrorotary, +; or levorotary, -) does not directly correlate with the absolute configuration (R or S) of a chiral center libretexts.orgsaskoer.calibretexts.org. A compound with an (R) configuration might be dextrorotary or levorotary, and this sign can even change with temperature or solvent libretexts.orglibretexts.org. To definitively assign absolute configuration using optical methods, techniques like Optical Rotatory Dispersion (ORD), which measures the variance of specific rotation with wavelength, are employed wordpress.comwikipedia.org. Additionally, Density Functional Theory (DFT) calculations of optical rotation have proven effective in assigning the absolute configuration of stereogenic carbons, providing a confident assignment when combined with experimental data sigmaaldrich.com.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography stands as the most definitive technique for the unambiguous determination of molecular structure and, crucially, for the absolute stereochemical assignment of chiral compounds like this compound, provided the compound can be obtained in a suitable crystalline form researchgate.nettdx.catpageplace.dethieme-connect.denih.gov. This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal lattice.

For chiral compounds, X-ray crystallography can determine absolute configuration by measuring the intensity differences of Bijvoet pairs, which arise from anomalous dispersion effects researchgate.netthieme-connect.de. This allows for the differentiation between enantiomers. While obtaining high-quality single crystals can sometimes be a rate-limiting step, advancements in crystallization techniques have expanded the applicability of X-ray crystallography to a wider range of samples, including smaller or weakly diffracting crystals nih.gov. X-ray crystallographic investigations have provided precise details on oxetane ring geometry, including puckering angles and bond lengths, contributing to a deeper understanding of their structural characteristics acs.org.

Advanced Spectroscopic Methods for Mechanistic Probing (e.g., Time-Resolved Spectroscopy)

Beyond static characterization, advanced spectroscopic methods, particularly time-resolved spectroscopy, offer powerful tools for probing the dynamic behavior and reaction mechanisms involving this compound and other oxetanes. These techniques allow for the observation of ultrafast processes that occur upon photoexcitation or during chemical reactions.

Time-resolved spectroscopy, operating on femtosecond/picosecond to nanosecond/microsecond timescales, has been utilized to elucidate the course of reactions involving oxetanes, such as photocycloreversion reactions researchgate.netcrc325.de. For example, transient absorption studies on spirocyclic oxetanes have provided insights into the quenching of catalyst triplets by different enantiomers, revealing subtle preferences that explain kinetic resolution processes researchgate.netcrc325.de.

Emerging techniques like time-resolved photoelectron circular dichroism (TR-PECD) are particularly promising for studying photoexcited chiral systems aps.org. TR-PECD offers high sensitivity for probing vibronic and geometric molecular structures, as well as electronic structures, and their evolution on a femtosecond timescale aps.org. This can provide information on ultrafast intramolecular relaxation, molecular alignment, vibrational relaxation, and electronic conversion aps.org. Furthermore, time-resolved X-ray photoelectron spectroscopy (TR-XPS) can provide chemical-selective access to charge distribution and ultrafast relaxation pathways within molecules aps.org. These advanced methods are crucial for understanding the fundamental photophysical and photochemical properties of chiral oxetanes, paving the way for the design of new enantioselective transformations.

Q & A

Q. What are the common synthetic routes for enantioselective synthesis of (R)-2-phenyloxetane, and how can their efficiency be experimentally validated?

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the stereochemical configuration of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., vicinal coupling in the oxetane ring) and compare with computational predictions (DFT) for the (R)-enantiomer .
  • X-ray crystallography : Grow single crystals via slow evaporation in aprotic solvents. Refinement software (e.g., SHELXL) confirms absolute configuration through Flack or Hooft parameters .

Q. What are the key challenges in achieving high enantiomeric purity during this compound synthesis, and what troubleshooting strategies are recommended?

Methodological Answer:

  • Challenges : Competing racemization pathways, catalyst deactivation, or solvent polarity effects.
  • Troubleshooting :
  • Monitor reaction kinetics via in-situ IR or NMR to detect intermediates causing racemization .
  • Screen chiral additives (e.g., crown ethers) to stabilize transition states and improve ee .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?

Methodological Answer:

  • Conduct a meta-analysis of literature data to identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies .
  • Perform controlled comparative studies using standardized conditions, documenting deviations via sensitivity analysis .
  • Use statistical tools (e.g., ANOVA) to isolate factors influencing reactivity trends .

Q. What methodologies are effective for studying the stereochemical stability of this compound in protic vs. aprotic environments?

Methodological Answer:

  • Variable-Temperature NMR : Track diastereomerization rates in deuterated solvents (e.g., D₂O vs. CDCl₃) to assess kinetic stability .
  • Computational Modeling : Calculate activation energies for ring-opening pathways using DFT (e.g., Gaussian 16) to predict solvent effects .

Q. What ethical considerations arise when handling this compound derivatives with potential toxicity, and how can these be addressed in experimental design?

Methodological Answer:

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Use in silico toxicity prediction tools (e.g., ADMET Predictor) to prioritize low-risk analogs .
  • Implement safe disposal protocols for hazardous intermediates, adhering to institutional review board (IRB) guidelines .

Data Contradiction and Cross-Disciplinary Analysis

Q. How should researchers address conflicting reports on the bioactivity of this compound in different pharmacological assays?

Methodological Answer:

  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
  • Standardize assay conditions (e.g., cell lines, incubation times) across studies .
  • Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

Q. What systematic approaches can reconcile discrepancies in the reported enantioselectivity of this compound synthesis methods?

Methodological Answer:

  • Blind Replication : Independent labs replicate methods under identical conditions to verify reproducibility .
  • Multivariate Analysis : Use Partial Least Squares (PLS) regression to correlate reaction parameters with ee outcomes .

Methodological Frameworks

How can the FINER criteria guide the development of novel research questions on this compound’s applications?

Methodological Answer:

  • Feasible : Ensure access to chiral catalysts and analytical tools (e.g., LC-MS).
  • Novel : Explore understudied areas (e.g., photochemical reactivity or supramolecular interactions) .
  • Ethical : Prioritize environmentally benign synthesis routes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-phenyloxetane
Reactant of Route 2
(R)-2-phenyloxetane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.